molecular formula C11H8ClN5 B1385933 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine CAS No. 1030457-06-7

8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine

Cat. No. B1385933
M. Wt: 245.67 g/mol
InChI Key: KBTKYYMAFMYCNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine, also known as 8-CPPT, is an organic compound that has been studied for its potential applications in scientific research. 8-CPPT is a triazin-4-amine derivative, which is a type of heterocyclic compound that is characterized by its three fused rings. This compound has been studied for its ability to act as an inhibitor of multiple enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). 8-CPPT has been used in a variety of scientific applications, including research on cancer, inflammation, and Alzheimer’s disease.

Scientific Research Applications

8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine has been studied for its potential applications in scientific research. This compound has been found to act as an inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes that are involved in inflammation. 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine has been used in research on cancer, inflammation, and Alzheimer’s disease. This compound has also been studied for its potential to act as an antioxidant and to inhibit the growth of certain bacteria.

Mechanism Of Action

The mechanism of action of 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine is not fully understood. However, it is believed that this compound acts as an inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of pro-inflammatory mediators, such as prostaglandins, which are involved in inflammation. By inhibiting these enzymes, 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine may reduce inflammation.

Biochemical And Physiological Effects

8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine has been studied for its potential biochemical and physiological effects. This compound has been found to act as an inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes that are involved in inflammation. In addition, 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine has been studied for its potential to act as an antioxidant and to inhibit the growth of certain bacteria.

Advantages And Limitations For Lab Experiments

The advantages of using 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine in laboratory experiments include its ability to act as an inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), its potential to act as an antioxidant, and its potential to inhibit the growth of certain bacteria. The disadvantages of using 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine in laboratory experiments include its limited availability and its potential toxicity.

Future Directions

There are a number of potential future directions for 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine research. These include further studies on its potential applications in cancer, inflammation, and Alzheimer’s disease, as well as its potential to act as an antioxidant and to inhibit the growth of certain bacteria. Additionally, further research could be conducted on the mechanism of action of 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine, as well as its potential toxicity. Finally, research could be conducted on the potential of 8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine to be used in combination with other compounds or drugs to enhance its effects.

properties

IUPAC Name

8-(4-chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN5/c12-8-3-1-7(2-4-8)9-5-16-17-10(9)14-6-15-11(17)13/h1-6H,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTKYYMAFMYCNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3N=CN=C(N3N=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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